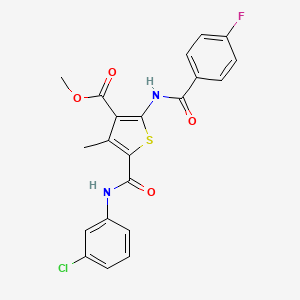

Methyl 5-((3-chlorophenyl)carbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate

Description

This compound is a thiophene-based derivative with a methyl ester at position 3 and methyl substituents at position 2. The thiophene core is functionalized with two key groups:

- 2-(4-Fluorobenzamido): A benzamide group substituted with fluorine at the para position.

- 5-((3-Chlorophenyl)carbamoyl): A carbamoyl group linked to a 3-chlorophenyl ring.

Properties

Molecular Formula |

C21H16ClFN2O4S |

|---|---|

Molecular Weight |

446.9 g/mol |

IUPAC Name |

methyl 5-[(3-chlorophenyl)carbamoyl]-2-[(4-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C21H16ClFN2O4S/c1-11-16(21(28)29-2)20(25-18(26)12-6-8-14(23)9-7-12)30-17(11)19(27)24-15-5-3-4-13(22)10-15/h3-10H,1-2H3,(H,24,27)(H,25,26) |

InChI Key |

TWLQTWOAHUXOBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((3-chlorophenyl)carbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various functional groups. Common reagents used in the synthesis include chlorinating agents, amines, and carboxylating agents. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((3-chlorophenyl)carbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl groups using reducing agents like lithium aluminum hydride.

Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or tetrahydrofuran.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of advanced materials, such as conductive polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 5-((3-chlorophenyl)carbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Carbamoyl and Benzamido Groups

Compound A : Methyl 2-(4-Chlorobenzamido)-5-((3-Chlorophenyl)carbamoyl)-4-Methylthiophene-3-Carboxylate

- Key Difference : Replaces the 4-fluorobenzamido group with a 4-chlorobenzamido moiety.

- Impact :

- Lipophilicity : Chlorine’s larger atomic radius and lower electronegativity increase logP compared to fluorine, enhancing membrane permeability but reducing solubility .

- Molecular Weight : Higher due to chlorine’s atomic mass (ΔMW ≈ +34.45 g/mol) .

- Biological Activity : The electron-withdrawing chloro group may alter hydrogen-bonding interactions in target proteins compared to fluorine .

Compound B : Propan-2-yl 5-(Diethylcarbamoyl)-2-(4-Fluorobenzamido)-4-Methylthiophene-3-Carboxylate

- Key Difference : Replaces the methyl ester with a propan-2-yl ester and the 3-chlorophenyl carbamoyl with a diethylcarbamoyl group.

- Steric Effects: The diethylcarbamoyl group introduces steric hindrance, possibly reducing binding affinity to planar active sites .

Compound C : Methyl 5-((2-Ethoxyphenyl)carbamoyl)-2-(2-Fluorobenzamido)-4-Methylthiophene-3-Carboxylate

- Key Difference : Substitutes the 3-chlorophenyl carbamoyl with a 2-ethoxyphenyl group and the 4-fluorobenzamido with a 2-fluorobenzamido.

- Impact :

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 450.89 | 485.34 | 420.5 | 456.49 |

| logP (Calculated) | ~3.2 | ~3.8 | ~2.5 | ~3.1 |

| Solubility (mg/mL) | <0.1 (PBS) | <0.05 | 0.3 (DMSO) | 0.2 (EtOH) |

| Hydrogen Bond Acceptors | 6 | 6 | 5 | 7 |

Notes:

Biological Activity

Methyl 5-((3-chlorophenyl)carbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 426.89 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities, and incorporates multiple functional groups that may enhance its pharmacological properties.

Biological Activity

1. Anticancer Properties:

Research indicates that thiophene derivatives exhibit significant anticancer properties. Compounds with similar structures have been shown to induce cytotoxic effects against various cancer cell lines, potentially through mechanisms such as apoptosis induction and inhibition of critical cellular pathways. For instance, studies have reported that thiophene derivatives can inhibit the proliferation of cancer cells by interfering with the cell cycle and promoting programmed cell death .

2. Antimicrobial Activity:

There is emerging evidence suggesting that compounds containing thiophene rings possess antimicrobial properties. These compounds have been tested against a range of bacterial strains, demonstrating varying degrees of effectiveness. The presence of halogen substituents, such as chlorine and fluorine, may enhance their antimicrobial efficacy by altering the electronic properties of the molecule .

3. Enzyme Inhibition:

this compound has also been investigated for its potential as an enzyme inhibitor. Enzyme inhibition studies indicate that this compound may interact with specific targets involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysregulation .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of Thiophene Derivative:

- Starting from suitable precursors, thiophene rings can be synthesized using cyclization reactions.

- Introduction of Functional Groups:

- The carbamoyl and amido groups are introduced through acylation reactions with appropriate amines and acid chlorides.

- Final Esterification:

- The final step involves esterification to form the methyl ester using methanol and an acid catalyst.

Case Studies

Several studies have documented the biological activities of thiophene derivatives similar to this compound:

- Study on Anticancer Activity: A study published in a peer-reviewed journal demonstrated that a related thiophene derivative exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity at low concentrations .

- Antimicrobial Testing: Another study evaluated a series of thiophene compounds against various bacterial strains, revealing that those with halogen substitutions showed enhanced activity compared to their non-halogenated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.